molecular formula C4HCl2FN2 B6230173 2,5-dichloro-4-fluoropyrimidine CAS No. 76889-13-9

2,5-dichloro-4-fluoropyrimidine

Cat. No.: B6230173
CAS No.: 76889-13-9
M. Wt: 166.97 g/mol
InChI Key: MJZOUJUKIDQXAB-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4HCl2FN2. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-4-fluoropyrimidine can be synthesized through various methods. One common approach involves the chlorination of 5-fluorouracil using trichloroethylene and triphosgene in the presence of a tertiary amine catalyst. The reaction is typically carried out at room temperature, followed by refluxing for 2 to 24 hours. The product is then purified through distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often exceeding 98%. The reaction is conducted under normal pressure, making it simple and cost-effective. The product is obtained with minimal environmental impact, as the process generates less waste and avoids the use of phosphoric acid .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Sodium alkoxide, phenols, and aromatic amines are common reagents.

    Coupling reactions: Boronic acids, triphenylphosphine, and palladium(II) acetate are used as reagents.

Major Products

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-fluoropyrimidine involves its ability to undergo nucleophilic substitution reactions, allowing it to form various derivatives with biological activity. These derivatives can inhibit specific enzymes or proteins, such as kinases, by binding to their active sites and blocking their function . The molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-4-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective nucleophilic substitution and coupling reactions makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

2,5-dichloro-4-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FN2/c5-2-1-8-4(6)9-3(2)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZOUJUKIDQXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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